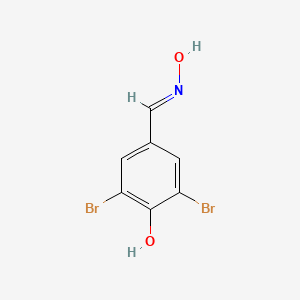

3,5-Dibromo-4-hydroxybenzaldehyde oxime

CAS No.: 25952-74-3

Cat. No.: VC3420193

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25952-74-3 |

|---|---|

| Molecular Formula | C7H5Br2NO2 |

| Molecular Weight | 294.93 g/mol |

| IUPAC Name | 2,6-dibromo-4-(hydroxyiminomethyl)phenol |

| Standard InChI | InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H |

| Standard InChI Key | UVKQTDFYDUQTKK-UHFFFAOYSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)/C=N/O |

| SMILES | C1=C(C=C(C(=C1Br)O)Br)C=NO |

| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)C=NO |

Introduction

Chemical Structure and Properties

3,5-Dibromo-4-hydroxybenzaldehyde oxime is derived from 3,5-Dibromo-4-hydroxybenzaldehyde through oximation. The parent aldehyde contains two bromine atoms at positions 3 and 5 of the benzene ring, a hydroxyl group at position 4, and an aldehyde group that is converted to an oxime functionality (C=N-OH) in the final compound. The chemical structure features a phenolic hydroxyl group that contributes to its acidity and reactivity patterns.

Basic Chemical Information

The parent aldehyde, 3,5-Dibromo-4-hydroxybenzaldehyde, has the following properties that inform our understanding of the oxime derivative:

| Property | Value |

|---|---|

| Molecular Formula (Aldehyde) | C₇H₄Br₂O₂ |

| Molecular Formula (Oxime) | C₇H₅Br₂NO₂ |

| Molecular Weight (Aldehyde) | 279.914 g/mol |

| Molecular Weight (Oxime) | 294.93 g/mol (calculated) |

| Appearance | Crystalline powder |

| Physical State | Solid |

| Color | Pink to pale brown |

| Stability | Air sensitive |

The molecular structure contains a benzene ring substituted with two bromine atoms in meta positions relative to each other, a hydroxyl group, and an oxime group (-CH=N-OH) formed from the original aldehyde functionality .

Synthesis Methods

The synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde oxime typically follows a two-stage process: first, the preparation of 3,5-Dibromo-4-hydroxybenzaldehyde, followed by conversion to the oxime derivative through reaction with hydroxylamine.

Preparation of the Aldehyde Precursor

The patent literature describes an efficient process for producing 3,5-Dibromo-4-hydroxybenzaldehyde starting from p-cresol:

-

Nucleus bromination of p-cresol to form 3,5-dibromo-p-cresol

-

Side-chain bromination to produce 4-hydroxy-3,5-dibromobenzal bromide

A specific example from the patent describes:

"320 g (2 moles) of bromine is added dropwise in the course of 2 hours at 20 to 30°C, with stirring, to a solution of 108 g (1 mole) of p-cresol in 90 g of o-dichlorobenzene. The reaction mixture is then stirred for 4 hours at 20 to 30°C, and afterwards heated to 150 to 160°C. There is subsequently added dropwise at this temperature, during 2 hours, 328 g (2.05 moles) of bromine."

The process continues with hydrolysis: "To effect hydrolysis of the formed 4-hydroxy-3,5-dibromobenzal bromide, there is added to the reaction mixture 500 g of water; the whole is stirred for 2 hours at 100°C, and the layers are separated."

Conversion to the Oxime

The conversion of the aldehyde to its oxime derivative involves reaction with hydroxylamine:

"500 ml of water and 70 parts of hydroxylamine sulphate are added, with stirring, to the resulting solution of 4-hydroxy-3,5-dibromobenzaldehyde in o-dichlorobenzene. The reaction mixture is brought to pH 5 with sodium hydroxide solution, and subsequently stirred for 1 hour at 80 to 90°C. 4-Hydroxy-3,5-dibromobenzaldoxime precipitates in crystalline form from the reaction mixture."

The crude product is then purified by filtration, washing with o-dichlorobenzene and water, followed by drying at 100°C under vacuum. This process yields approximately 230 g (78% of theory relative to p-cresol) of 4-hydroxy-3,5-dibromobenzaldoxime with a melting point of 190-194°C (with decomposition) .

Physical Properties

The physical properties of 3,5-Dibromo-4-hydroxybenzaldehyde oxime can be partially inferred from its precursor compound and related derivatives.

Physical Constants

| Property | Value | Reference |

|---|---|---|

| Melting Point | 190-194°C (with decomposition) | |

| Appearance | Crystalline solid | |

| Solubility | Limited solubility in water; soluble in organic solvents |

The parent aldehyde has the following properties that may inform understanding of the oxime derivative:

| Property of Parent Aldehyde | Value |

|---|---|

| Density | 2.1±0.1 g/cm³ |

| Boiling Point | 273.3±35.0°C at 760 mmHg |

| Melting Point | 181-185°C |

| Flash Point | 119.1±25.9°C |

| LogP | 3.53 |

These properties suggest that the oxime derivative would likely have similar physical characteristics, though typically with higher melting points due to the increased hydrogen bonding capabilities of the oxime group .

Applications and Uses

3,5-Dibromo-4-hydroxybenzaldehyde oxime serves several important functions in chemical synthesis and agricultural applications.

Precursor for Herbicidal Compounds

The primary application of this oxime is as an intermediate in the synthesis of herbicidal compounds. According to the patent literature, it is particularly valuable as a precursor for producing O-(2,4-dinitrophenyl)-4-hydroxy-3,5-dibromobenzaldoxime, which demonstrates excellent herbicidal activity .

The conversion process involves:

"The resulting 4-hydroxy-3,5-dibromobenzaldoxime is suspended in 900 ml of acetone, and 100 g of sodium hydroxide solution (50%) is added dropwise, with stirring, at 50°C, followed by the addition of 178 g of 2,4-dinitrochlorobenzene, and the whole is boiled under reflux for 8 hours."

Derivative Applications

The O-(2,4-dinitrophenyl) derivative of this oxime, known by various names including bromofenoxim, bromophenoxim, and faneron, functions as an active herbicide . This derivative has been commercialized for agricultural use, demonstrating the practical importance of the parent oxime compound.

Derivatives and Related Compounds

O-(2,4-dinitrophenyl) Derivative

The most significant derivative is the O-(2,4-dinitrophenyl) ether of 3,5-Dibromo-4-hydroxybenzaldehyde oxime, which has the following identifiers:

| Property | Value |

|---|---|

| Common Name | Bromofenoxim, Bromophenoxim |

| CAS Number | 13181-17-4 |

| Molecular Formula | C₁₃H₇Br₂N₃O₆ |

| Molecular Weight | 461.0192 |

| IUPAC Name | 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol |

This compound has been used commercially as a herbicide, marketed under trade names such as Faneron .

Structure-Activity Relationships

The herbicidal activity of these compounds appears to be related to the combination of the dibromo-substituted phenol ring and the oxime ether functionality. The 2,4-dinitrophenyl group in the derivative significantly enhances the herbicidal potency, suggesting that electronic and steric factors play crucial roles in the biological activity of these compounds.

| Hazard Classification | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, serious eye irritation, may cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, rinse cautiously with water if in eyes) |

| Protective Equipment | Dust mask type N95, eye shields, gloves |

The oxime derivative would likely require similar precautions due to structural similarities, though it may present different reactivity patterns owing to the oxime functional group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume